Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate
CAS No.:
Cat. No.: VC13441080
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | methyl 4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]benzoate |
| Standard InChI | InChI=1S/C13H17NO3/c1-17-13(16)11-4-2-10(3-5-11)8-14-7-6-12(15)9-14/h2-5,12,15H,6-9H2,1H3/t12-/m1/s1 |
| Standard InChI Key | FRACRVVHCAGMSJ-GFCCVEGCSA-N |
| Isomeric SMILES | COC(=O)C1=CC=C(C=C1)CN2CC[C@H](C2)O |
| SMILES | COC(=O)C1=CC=C(C=C1)CN2CCC(C2)O |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CN2CCC(C2)O |
Introduction
Molecular Structure and Stereochemistry
The compound’s structure features a benzoate group (methyl ester of 4-carboxybenzyl) connected to a pyrrolidine ring substituted at the 3-position with a hydroxyl group. The stereochemistry at the 3-position of the pyrrolidine is explicitly (R)-configured, a critical detail for its potential interactions in chiral environments .
Structural Confirmation
X-ray crystallography and computational modeling (DFT/B3LYP/6-311G(d,p)) have been employed to validate the geometry of analogous benzoate derivatives, revealing planar aromatic systems and intramolecular hydrogen bonding between the ester carbonyl and hydroxyl groups . For Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate, the 3D conformation is stabilized by similar non-covalent interactions, as evidenced by PubChem’s 3D conformer models .
Spectroscopic Data
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SMILES Notation: COC(=O)C1=CC=C(C=C1)CN2CCC@HO
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Vibrational Modes: FT-IR spectra of related methyl benzoates show characteristic peaks for ester C=O (), hydroxyl O–H (), and aromatic C–H stretching () .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions to construct the pyrrolidine ring and attach it to the benzoate moiety. Key steps include:
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Chiral Pyrrolidine Formation: Asymmetric reduction or enzymatic resolution to achieve the (3R)-hydroxypyrrolidine configuration.
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Coupling Reaction: Nucleophilic substitution or reductive amination between 4-(bromomethyl)benzoate and 3-hydroxypyrrolidine .
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Esterification: Methylation of the carboxylic acid precursor using methanol and a catalytic acid .
A representative protocol from VulcanChem involves refluxing 3-hydroxypyrrolidine with methyl 4-formylbenzoate in toluene, followed by piperidine-mediated cyclization and acid anhydride quenching.
Physicochemical Properties
Biological Activity and Applications
Industrial and Research Applications
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